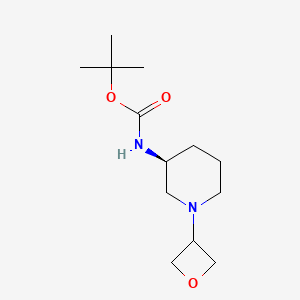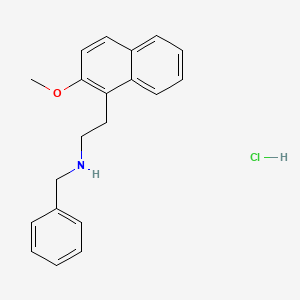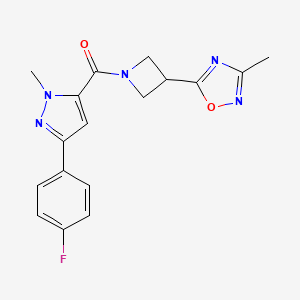![molecular formula C13H13NO B2712181 2-[(4-Methoxyphenyl)methyl]pyridine CAS No. 35854-45-6](/img/structure/B2712181.png)
2-[(4-Methoxyphenyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Methoxyphenyl)methyl]pyridine” is an organic compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxyphenyl group . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.23 . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Crystal Structure and Interaction Studies
- Monoalkylated 4'-Aryl-Substituted Terpyridines : Schulz et al. (2004) studied the crystallization and molecular interaction of compounds including 2-[4-(methoxyphenyl)-2,2'-bipyridin-6-yl]-1-methylpyridinium iodide. This compound crystallizes in the monoclinic space group P2(1)/c, demonstrating interesting molecular interactions like weak pi-pi interactions forming dimers in the crystal structure (Schulz, Bricks, Li, Resch‐Genger, & Reck, 2004).
Corrosion Inhibition Studies
- Pyridine Derivatives as Corrosion Inhibitors : Ansari, Quraishi, and Singh (2015) investigated the adsorption and inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, on steel corrosion. Their studies included various techniques like electrochemical impedance spectroscopy and scanning electron microscopy, providing insights into the protective properties of these derivatives (Ansari, Quraishi, & Singh, 2015).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) prepared pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and tested their insecticidal activities against the cowpea aphid. These compounds demonstrated moderate to strong aphidicidal activities, highlighting their potential as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescent Sensor Development
- Small Molecule Fluorescent Sensor : Hagimori et al. (2011) reported on a water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, including 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one. This compound demonstrated a chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a fluorescent sensor (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Fluorescence Emission Studies
- Photophysical Evaluation of Pyridine Compounds : Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-methoxy- and 2-morpholino pyridine compounds, evaluating their fluorescence properties. They discovered that modifications with different substituents greatly affected fluorescence properties, indicating the usefulness of these compounds in photophysical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Characterization
- Intramolecular Proton Transfer in Pyridine Derivatives : Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of pyridine derivatives, including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine. Their work focused on the intramolecular charge transfer and excited state intramolecular proton transfer processes, important for understanding photophysical behavior (Behera, Karak, & Krishnamoorthy, 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSFVXANSJEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)
![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)

![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)
![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)


![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
